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Compound of Interest

Compound Name: Neuraminidase-IN-13

Cat. No.: B12398459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuraminidase inhibitor,

Neuraminidase-IN-13. The document details its discovery as a potent antiviral agent against

Newcastle disease virus (NDV), its chemical synthesis, and the experimental protocols for

evaluating its biological activity.

Discovery and Antiviral Profile
Neuraminidase-IN-13, also referred to as compound 10 in the primary literature, was identified

as a potent inhibitor of the Newcastle disease virus (NDV) hemagglutinin-neuraminidase (HN)

protein.[1] It belongs to a series of C4- and C5-substituted 2,3-unsaturated sialic acid

derivatives designed to target the highly conserved catalytic site of paramyxovirus

neuraminidases.[1]

The compound exhibits significant in vitro inhibitory activity against NDV, a member of the

Paramyxoviridae family which also includes human parainfluenza viruses (hPIVs). The

structural similarities between the HN proteins of NDV and hPIVs make NDV a valuable model

for the development of inhibitors with potential therapeutic applications against human

respiratory infections.[1]

Neuraminidase-IN-13 demonstrates antiviral activity by effectively inhibiting plaque formation

and viral proliferation in Vero cells.[1] Critically, it displays low cytotoxicity, suggesting a

favorable therapeutic window.[1] Mechanistic studies indicate that Neuraminidase-IN-13
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impedes both the binding of the virus to host cells and the release of progeny virions from

infected cells.[1]

Furthermore, Neuraminidase-IN-13 is functionalized with an azide group, enabling its use as a

reagent in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition

(CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). This feature allows for its

potential application in chemical biology for probe development and target identification.[1]

Quantitative Biological Data
The antiviral and cytotoxic properties of Neuraminidase-IN-13 have been quantified through a

series of in vitro assays. The following tables summarize the key inhibitory and cytotoxicity

concentrations.

Assay Virus Strain Cell Line IC₅₀ (µM) Reference

Plaque

Formation

Inhibition

NDV La Sota Vero 0.06 [1]

Viral Proliferation

Inhibition
NDV La Sota Vero 0.04 [1]

Virus Binding

Inhibition
NDV La Sota Vero 4 [1]

Virus Release

Inhibition
NDV La Sota Vero 0.09 [1]

Assay Cell Line CC₅₀ (µM) Reference

Cytotoxicity Vero >2500 [1]

Synthesis of Neuraminidase-IN-13
The synthesis of Neuraminidase-IN-13 is a multi-step process starting from commercially

available reagents. The key steps involve the introduction of an azide group at the C4 position

of a sialic acid derivative.
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Starting Materials

Key Intermediates

Final Product

N-acetylneuraminic acid methyl ester

Peracetylated neuraminic acid methyl ester

Ac₂O, Pyridine

Glycal intermediate

TMSBr, Zn

4-Azido-4-deoxy-glycal intermediate

1. NaN₃, CeCl₃·7H₂O
2. Ac₂O, Pyridine

Neuraminidase-IN-13
(Compound 10)

1. NaOMe, MeOH
2. LiOH

Click to download full resolution via product page

Synthetic pathway of Neuraminidase-IN-13.

Experimental Protocol: Synthesis of Neuraminidase-IN-
13
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The synthesis of Neuraminidase-IN-13 (compound 10) is performed as described by Rota et

al. (2023). The following is a detailed protocol for the key synthetic steps.

Step 1: Acetylation of N-acetylneuraminic acid methyl ester

N-acetylneuraminic acid methyl ester is dissolved in pyridine.

Acetic anhydride is added dropwise at 0 °C.

The reaction mixture is stirred at room temperature overnight.

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography to yield the peracetylated product.

Step 2: Formation of the Glycal Intermediate

The peracetylated neuraminic acid methyl ester is dissolved in dry dichloromethane.

Trimethylsilyl bromide (TMSBr) and zinc dust are added.

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

The reaction is quenched, and the product is extracted and purified to give the glycal

intermediate.

Step 3: Azidation of the Glycal Intermediate

The glycal intermediate is dissolved in acetonitrile.

Sodium azide (NaN₃) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) are added.

The mixture is stirred at a specified temperature for a set time.

The crude product is then acetylated with acetic anhydride in pyridine.

The resulting 4-azido-4-deoxy-glycal intermediate is purified by column chromatography.

Step 4: Deprotection to Yield Neuraminidase-IN-13
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The acetylated azido intermediate is dissolved in methanol.

A catalytic amount of sodium methoxide (NaOMe) is added, and the mixture is stirred until

deacetylation is complete.

The methyl ester is then saponified using lithium hydroxide (LiOH) in a mixture of methanol

and water.

The final product, Neuraminidase-IN-13, is purified by appropriate chromatographic

techniques.

Biological Assay Protocols
The following protocols are based on the methods described in the primary literature for the

evaluation of Neuraminidase-IN-13's antiviral activity.

Cell and Virus Culture
Cells: Vero (African green monkey kidney) cells are maintained in Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL),

and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

Virus: Newcastle disease virus (NDV) La Sota strain is propagated in 9-day-old embryonated

chicken eggs. The allantoic fluid is harvested, clarified by centrifugation, and stored at -80°C.

Virus titers are determined by plaque assay on Vero cells.

Neuraminidase Inhibition Assay
This assay measures the ability of Neuraminidase-IN-13 to inhibit the enzymatic activity of

NDV neuraminidase.

Reagents:

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

Substrate: 100 µM 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in

assay buffer.
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NDV La Sota virus preparation.

Neuraminidase-IN-13 dilutions in assay buffer.

Procedure:

50 µL of NDV preparation is pre-incubated with 50 µL of varying concentrations of

Neuraminidase-IN-13 in a 96-well black plate for 30 minutes at 37°C.

The reaction is initiated by adding 50 µL of the MUNANA substrate solution.

The plate is incubated for 1 hour at 37°C.

The reaction is stopped by adding 50 µL of 0.5 M glycine-NaOH buffer, pH 10.4.

Fluorescence is measured using a microplate reader with an excitation wavelength of 365

nm and an emission wavelength of 450 nm.

The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the

neuraminidase activity by 50%.

Plaque Reduction Assay
This assay determines the concentration of Neuraminidase-IN-13 required to reduce the

number of viral plaques.

Procedure:

Confluent monolayers of Vero cells in 6-well plates are infected with a dilution of NDV

calculated to produce approximately 100 plaques per well.

The virus is pre-incubated with serial dilutions of Neuraminidase-IN-13 for 1 hour at 37°C

before being added to the cells.

After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with

DMEM containing 2% FBS, 0.8% methylcellulose, and the corresponding concentration of

the inhibitor.
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The plates are incubated for 3-4 days at 37°C in a 5% CO₂ incubator until plaques are

visible.

The cells are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

Plaques are counted, and the IC₅₀ value is determined as the concentration of the inhibitor

that reduces the number of plaques by 50% compared to the virus control.

Virus Binding Inhibition Assay
This assay assesses the ability of Neuraminidase-IN-13 to prevent the attachment of NDV to

host cells.

Procedure:

Vero cells are seeded in 96-well plates and grown to confluence.

The cells are pre-chilled at 4°C for 1 hour.

NDV is pre-incubated with various concentrations of Neuraminidase-IN-13 for 1 hour at

37°C.

The virus-inhibitor mixture is added to the chilled cells and incubated for 1 hour at 4°C to

allow for binding but not entry.

Unbound virus is removed by washing the cells with cold PBS.

The cells are then overlaid with DMEM containing 2% FBS and incubated at 37°C for 48

hours.

The amount of viral replication is quantified by a suitable method, such as RT-qPCR for

viral RNA or an immunoassay for a viral protein.

The IC₅₀ is calculated as the concentration of inhibitor that reduces viral replication by

50%.

Virus Release Inhibition Assay
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This assay evaluates the effect of Neuraminidase-IN-13 on the release of new virus particles

from infected cells.

Procedure:

Confluent Vero cells in 96-well plates are infected with NDV at a multiplicity of infection

(MOI) of 0.1.

After a 1-hour adsorption period, the inoculum is removed, and the cells are washed with

PBS.

DMEM containing 2% FBS and serial dilutions of Neuraminidase-IN-13 is added to the

cells.

The plates are incubated for 24 hours at 37°C.

The supernatant containing the released progeny virus is collected.

The amount of released virus is quantified by titrating the supernatant on fresh Vero cell

monolayers using a plaque assay or TCID₅₀ assay.

The IC₅₀ is the concentration of the inhibitor that reduces the titer of the released virus by

50%.

Mechanism of Action: Inhibition of Viral Egress
Neuraminidase inhibitors, such as Neuraminidase-IN-13, target a critical step in the viral

replication cycle. The viral neuraminidase is responsible for cleaving sialic acid residues on the

surface of the infected host cell and on the newly formed virions. This cleavage is essential for

the release of progeny virions, preventing their aggregation at the cell surface and facilitating

their spread to new host cells. By inhibiting the neuraminidase enzyme, Neuraminidase-IN-13
effectively traps the newly formed viruses on the surface of the infected cell, thereby preventing

the propagation of the infection.
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NDV Replication Cycle

Inhibition

1. Attachment
(HN protein binds to sialic acid receptor)

2. Entry
(Fusion and penetration)

3. Uncoating
(Release of viral RNA)

4. Replication & Transcription
(Viral RNA and protein synthesis)

5. Assembly
(New virions are formed)

6. Budding
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(Neuraminidase cleaves sialic acid)
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Newcastle Disease Virus Replication Cycle and the Point of Inhibition by Neuraminidase-IN-
13.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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